molecular formula C14H21ClN2 B14536474 7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile CAS No. 62372-70-7

7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile

Cat. No.: B14536474
CAS No.: 62372-70-7
M. Wt: 252.78 g/mol
InChI Key: PEXGJYHORVEGDB-UHFFFAOYSA-N
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Description

7-Chloro-6-(piperidin-1-yl)bicyclo[420]octane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a tandem catalytic process involving rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:

Mechanism of Action

Properties

CAS No.

62372-70-7

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

7-chloro-6-piperidin-1-ylbicyclo[4.2.0]octane-7-carbonitrile

InChI

InChI=1S/C14H21ClN2/c15-13(11-16)10-12-6-2-3-7-14(12,13)17-8-4-1-5-9-17/h12H,1-10H2

InChI Key

PEXGJYHORVEGDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C23CCCCC2CC3(C#N)Cl

Origin of Product

United States

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